

Standard Laboratory Synthesis of Benzyl Octanoate: Application Notes and Protocols

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Compound of Interest

Compound Name: Benzyl octanoate

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Abstract

This document provides a comprehensive guide to the standard laboratory synthesis of **benzyl octanoate**. The primary method detailed is the Fischer esterification of octanoic acid and benzyl alcohol, a robust and widely used method for ester synthesis. This protocol includes detailed methodologies, reagent information, reaction conditions, purification techniques, and characterization data. The information is intended to enable researchers to safely and efficiently synthesize **benzyl octanoate** for applications in fragrance, flavor, and pharmaceutical research and development.

Introduction

Benzyl octanoate ($C_{15}H_{22}O_2$) is an organic ester with a characteristic fruity and floral aroma. It is utilized as a fragrance and flavoring agent and serves as a versatile intermediate in organic synthesis.^{[1][2]} The standard laboratory preparation involves the acid-catalyzed esterification of octanoic acid with benzyl alcohol. This reaction, known as the Fischer esterification, is a reversible reaction that can be driven to completion by removing water as it is formed or by using an excess of one of the reactants.^{[3][4]}

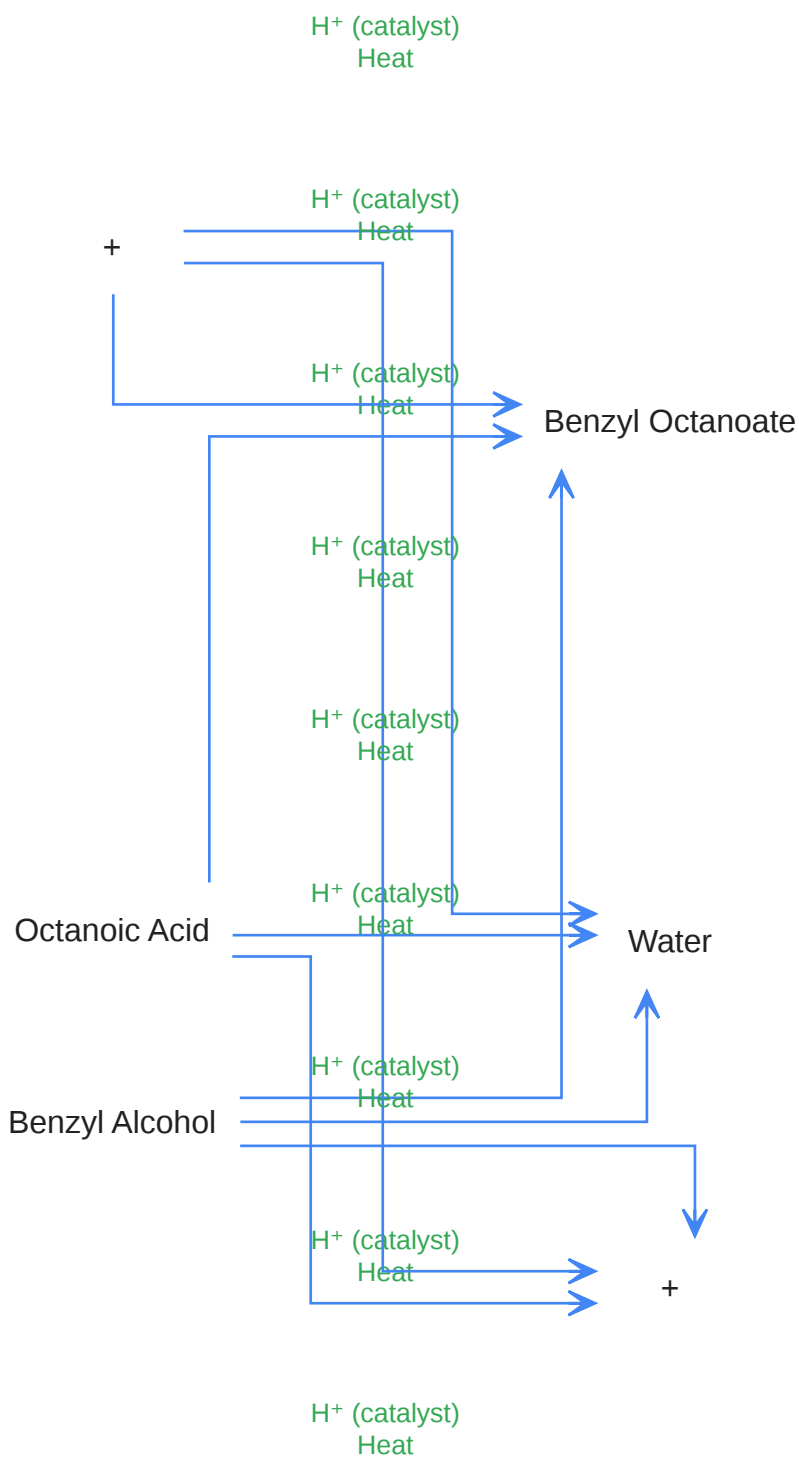
Physicochemical Properties of Benzyl Octanoate

A summary of the key physicochemical properties of **benzyl octanoate** is provided in the table below.

Property	Value
Molecular Formula	C ₁₅ H ₂₂ O ₂
Molecular Weight	234.33 g/mol [1]
Appearance	Colorless to light yellow, clear liquid [5]
Boiling Point	310-311 °C at 760 mmHg [6]
Density	~0.960 g/mL at 25 °C [6]
Refractive Index	~1.484 at 20 °C [6]
Solubility	Insoluble in water; soluble in alcohol [6]

Reaction Scheme: Fischer Esterification

The synthesis of **benzyl octanoate** from octanoic acid and benzyl alcohol proceeds via the following reaction:



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Caption: Fischer esterification of octanoic acid and benzyl alcohol.

Experimental Protocol

This protocol details the synthesis of **benzyl octanoate** via Fischer esterification, followed by workup and purification.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity	Notes
Octanoic Acid	C ₈ H ₁₆ O ₂	144.21	14.42 g (0.1 mol)	
Benzyl Alcohol	C ₇ H ₈ O	108.14	13.0 g (0.12 mol)	Used in slight excess
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	~0.5 mL	Catalyst
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	~100 mL	For extraction
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	~60 mL	For neutralization
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	~10 g	Drying agent
Brine (sat. NaCl solution)	NaCl	58.44	~30 mL	For washing

Equipment

- Round-bottom flask (250 mL)
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel (250 mL)
- Erlenmeyer flasks

- Rotary evaporator
- Distillation apparatus (optional, for high purity)

Synthesis Procedure

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine octanoic acid (14.42 g, 0.1 mol) and benzyl alcohol (13.0 g, 0.12 mol).
- **Catalyst Addition:** While stirring, slowly add concentrated sulfuric acid (~0.5 mL) to the mixture.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Cooling:** After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Workup and Purification

- **Extraction:** Transfer the cooled reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (lower) layer.
- **Neutralization:** Wash the organic layer with two 30 mL portions of saturated sodium bicarbonate solution to neutralize any unreacted octanoic acid and the sulfuric acid catalyst. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.
- **Brine Wash:** Wash the organic layer with 30 mL of brine to remove any residual water-soluble impurities.
- **Drying:** Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for at least 20 minutes.
- **Solvent Removal:** Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

- Distillation (Optional): For higher purity, the crude **benzyl octanoate** can be purified by vacuum distillation.

Expected Yield

The expected yield of **benzyl octanoate** is typically in the range of 70-85%, depending on the reaction conditions and efficiency of the purification process.

Characterization Data

The identity and purity of the synthesized **benzyl octanoate** can be confirmed by spectroscopic methods.

Analysis	Expected Results
^1H NMR (CDCl_3)	δ ~7.3 (m, 5H, Ar-H), 5.1 (s, 2H, $-\text{CH}_2\text{-Ar}$), 2.3 (t, 2H, $-\text{C(=O)-CH}_2-$), 1.6 (m, 2H), 1.3 (m, 8H), 0.9 (t, 3H, $-\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ ~173 (C=O), 136 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 66 ($-\text{O-CH}_2-$), 34, 31, 29, 25, 22, 14 ($-\text{CH}_3$)[1]
IR (neat)	~3030 cm^{-1} (Ar C-H), ~2930, 2860 cm^{-1} (Aliphatic C-H), ~1735 cm^{-1} (C=O, ester), ~1160 cm^{-1} (C-O)
GC-MS	A major peak corresponding to a mass-to-charge ratio (m/z) consistent with benzyl octanoate (e.g., fragments at 91 for the benzyl cation).[1]

Experimental Workflow



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